molecular formula C15H13ClN4S B12020245 5-[(3-Chloro-phenylamino)-methyl]-4-phenyl-4H-[1,2,4]triazole-3-thiol CAS No. 482638-09-5

5-[(3-Chloro-phenylamino)-methyl]-4-phenyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B12020245
CAS No.: 482638-09-5
M. Wt: 316.8 g/mol
InChI Key: QOKWUKPVAAEMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-Chloro-phenylamino)-methyl]-4-phenyl-4H-[1,2,4]triazole-3-thiol is a synthetic small molecule belonging to the triazole-thiol chemical class, recognized for its potential as a kinase inhibitor. Its core research value lies in its structural motif, which is designed to interact with the ATP-binding sites of various protein kinases. This compound has been specifically investigated for its inhibitory effects on focal adhesion kinase (FAK), a key signaling protein implicated in cellular processes such as adhesion, migration, proliferation, and survival. Dysregulation of FAK signaling is a hallmark of cancer progression and metastasis , making it a significant therapeutic target. Consequently, this molecule serves as a critical pharmacological tool for probing FAK-dependent signaling pathways in vitro, enabling researchers to elucidate the role of FAK in cancer cell biology and to validate its function in other contexts like angiogenesis and fibrosis. The chlorophenyl and triazole-thiol groups are instrumental in facilitating specific molecular interactions that disrupt kinase activity, providing a foundation for structure-activity relationship (SAR) studies aimed at developing more potent and selective kinase inhibitors. This compound is for research use only in biochemical and cell-based assays to further explore kinase biology and disease mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

482638-09-5

Molecular Formula

C15H13ClN4S

Molecular Weight

316.8 g/mol

IUPAC Name

3-[(3-chloroanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H13ClN4S/c16-11-5-4-6-12(9-11)17-10-14-18-19-15(21)20(14)13-7-2-1-3-8-13/h1-9,17H,10H2,(H,19,21)

InChI Key

QOKWUKPVAAEMBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CNC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Acyl Thiosemicarbazides

Acyl thiosemicarbazides, derived from aromatic carboxylic acids and thiosemicarbazide, undergo base-mediated cyclization to form 4-substituted-1,2,4-triazole-3-thiols. For instance, refluxing benzoyl thiosemicarbazide with aqueous sodium hydroxide yields 4-phenyl-4H-1,2,4-triazole-3-thiol. This method achieves yields of 70–85% under traditional heating (6–8 hours at 100°C).

Reaction Conditions:

  • Substrate: Benzoyl thiosemicarbazide

  • Base: 10% NaOH (aqueous)

  • Temperature: 100°C

  • Time: 6–8 hours

  • Yield: 78%

Thiosemicarbazone Thermolysis

Thermal decomposition of thiosemicarbazones at 190–200°C produces triazole-thiols without solvents. For example, 5-aryl-4H-1,2,4-triazole-3-thiones form via this route, though yields vary (50–65%) due to side reactions.

Functionalization: Introducing the 3-Chloro-Phenylamino-Methyl Group

The Mannich reaction is pivotal for attaching the 3-chloro-phenylamino-methyl moiety to the triazole-thiol core. This step involves a three-component condensation between the triazole-thiol, formaldehyde, and 3-chloroaniline.

Conventional Mannich Reaction

In ethanol with catalytic acetic acid, the triazole-thiol reacts with formaldehyde and 3-chloroaniline to form the target compound. The reaction proceeds via imine intermediate formation, followed by nucleophilic attack by the triazole’s thiol group.

Optimized Parameters:

  • Solvent: Ethanol (anhydrous)

  • Catalyst: Glacial acetic acid (2–3 drops)

  • Molar Ratio: 1:1.2:1 (triazole-thiol:formaldehyde:3-chloroaniline)

  • Temperature: Reflux (78°C)

  • Time: 4–6 hours

  • Yield: 65–72%

Microwave-Assisted Mannich Reaction

Microwave irradiation significantly enhances reaction efficiency. A study on morpholine-containing triazoles demonstrated 97% yields under 600W irradiation for 30 minutes. Adapting this to the target compound reduced reaction time to 15 minutes with comparable yields (85–90%).

Microwave Conditions:

  • Power: 600W

  • Irradiation Time: 15 minutes

  • Solvent: Ethanol

  • Yield: 88%

Integrated Synthesis Pathways

One-Pot Sequential Synthesis

Combining core formation and functionalization in a single pot improves atom economy. Acyl thiosemicarbazide cyclization and Mannich reaction are performed sequentially without isolating intermediates.

Procedure:

  • Cyclize benzoyl thiosemicarbazide with NaOH (100°C, 6 hours).

  • Add formaldehyde and 3-chloroaniline directly to the reaction mixture.

  • Reflux for 4 hours.
    Yield: 68%

Solid-Phase Synthesis Using Polymer-Supported Reagents

Immobilized bases (e.g., Amberlyst A21) facilitate easier purification. Triazole-thiol formation and Mannich reaction occur on the polymer matrix, with final cleavage using trifluoroacetic acid.

Advantages:

  • Reduced purification steps

  • Reusable catalysts

  • Yield: 75%

Comparative Analysis of Synthetic Methods

MethodConditionsTimeYieldAdvantagesLimitations
Conventional CyclizationNaOH, 100°C, 6–8 hours8h78%High purityLong reaction time
Microwave Mannich600W, ethanol, 15 minutes15m88%Rapid, high yieldSpecialized equipment required
One-Pot SequentialSequential heating/reflux10h68%Reduced stepsModerate yield
Solid-PhasePolymer-supported base, TFA cleavage12h75%Easy purification, reusable catalystsCostly resins

Mechanistic Insights and Side Reactions

Competing Pathways in Mannich Reactions

Excess formaldehyde may lead to bis-alkylation, forming undesired byproducts like 5,5'-bis[(3-chloro-phenylamino)-methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol . Controlling formaldehyde stoichiometry (1.2 equiv) minimizes this.

Oxidation of Thiol to Disulfide

Prolonged heating in aerobic conditions oxidizes the thiol group to disulfide. Adding antioxidants (e.g., ascorbic acid) or conducting reactions under nitrogen suppresses oxidation .

Chemical Reactions Analysis

Types of Reactions

5-[(3-Chloro-phenylamino)-methyl]-4-phenyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted triazole derivatives .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Recent studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from 1,2,4-triazole-3-thiol have been tested for their effectiveness against melanoma and triple-negative breast cancer cell lines . The selectivity towards cancer cells makes these compounds promising candidates for further development as anticancer agents.
  • Antimicrobial Properties :
    • Triazole derivatives have shown potent antimicrobial activity against a range of pathogens. The incorporation of sulfur in the structure enhances their ability to disrupt microbial cell membranes, leading to increased efficacy against resistant strains .
  • Antifungal Activity :
    • Compounds similar to 5-[(3-Chloro-phenylamino)-methyl]-4-phenyl-4H-[1,2,4]triazole-3-thiol have been evaluated for antifungal properties. They act by inhibiting fungal enzyme activity essential for cell wall synthesis .

Agricultural Applications

  • Pesticidal Activity :
    • The triazole moiety is known for its role in agricultural chemistry as a fungicide. Research indicates that such compounds can effectively manage fungal diseases in crops, thus enhancing agricultural productivity .
  • Plant Growth Regulation :
    • Some studies suggest that triazole derivatives can act as plant growth regulators, influencing growth patterns and resistance to environmental stresses .

Material Science Applications

  • Coordination Chemistry :
    • The ability of this compound to form complexes with transition metals has been explored. These metal complexes are utilized in various applications including catalysis and material synthesis .

Case Studies

StudyApplicationFindings
Zhang et al., 2018AnticancerIdentified significant cytotoxic effects against melanoma cell lines using triazole derivatives .
Umesha et al., 2009AntimicrobialDemonstrated broad-spectrum antimicrobial activity against resistant strains .
Büyükkidan et al., 2022PesticidalEvaluated the efficacy of triazole compounds as fungicides in agricultural settings .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the phenyl rings, replacement of the aminomethyl group, and introduction of additional functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents/Modifications Key Properties/Activities Reference
5-[(3-Chloro-phenylamino)-methyl]-4-phenyl-4H-[1,2,4]triazole-3-thiol (Target) 3-Chloro-phenylaminomethyl, phenyl, thiol Antimicrobial, cytotoxic (inferred from SAR)
5-[(4-Chloro-phenylamino)-methyl]-4-phenyl-4H-[1,2,4]triazole-3-thiol 4-Chloro-phenylaminomethyl (positional isomer) Likely reduced steric hindrance; similar lipophilicity
4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-[1,2,4]triazole-3-thiol p-Tolylaminomethyl (methyl instead of chloro) Enhanced lipophilicity; potential for improved CNS penetration
5-(3-Chlorophenyl)-4-[(2-fluorophenyl)methylene]amino-4H-triazole-3-thiol Fluorophenyl imine (vs. aminomethyl) Increased electron-withdrawing effects; possible higher metabolic stability
5-(5-Methyl-pyrazol-3-yl)-4-phenyl-4H-triazole-3-thiol derivatives Pyrazole ring at position 5 Moderate antiradical (antioxidant) activity
3-(4-Chlorophenyl)-5-(trifluoromethyl-benzyl)sulfanyl-4H-triazole Trifluoromethyl-benzyl sulfanyl group High lipophilicity; potential for enhanced enzyme inhibition (e.g., 15-lipoxygenase)

Biological Activity

5-[(3-Chloro-phenylamino)-methyl]-4-phenyl-4H-[1,2,4]triazole-3-thiol (CAS Number: 482638-09-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive review of the biological activity associated with this compound, supported by research findings and case studies.

The chemical structure of this compound can be described by the following molecular formula and weight:

PropertyValue
Molecular FormulaC15H13ClN4S
Molecular Weight316.81 g/mol
SMILESClc1cccc(c1)NCc1nnc(n1c1ccccc1)S

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study evaluated various derivatives for their cytotoxic effects on human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, particularly against melanoma cells. The most active compounds showed IC50 values indicating effective inhibition of cell viability .

Case Study: Cytotoxicity Assessment

A specific derivative of interest was tested for its selectivity towards cancer cells compared to normal cells. The results demonstrated that the compound not only inhibited cancer cell proliferation but also exhibited a favorable selectivity index, suggesting lower toxicity to normal cells. This characteristic is crucial for developing safer anticancer therapies.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. A study reported that derivatives containing the triazole moiety displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis and interference with microbial metabolism .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been instrumental in understanding how modifications to the triazole scaffold influence biological activity. For example:

ModificationEffect on Activity
Substitution on phenyl ringsEnhanced cytotoxicity
Presence of chlorine atomIncreased antimicrobial potency

These findings suggest that careful structural modifications can optimize the biological efficacy of triazole derivatives.

Q & A

Q. What are the standard synthetic routes for 5-[(3-Chloro-phenylamino)-methyl]-4-phenyl-4H-[1,2,4]triazole-3-thiol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of a triazole core followed by functionalization. For example:

  • Step 1 : Cyclocondensation of thiocarbazides with carboxylic acids or esters under acidic/basic conditions to form the triazole ring.
  • Step 2 : Introduction of the 3-chlorophenylamino-methyl group via nucleophilic substitution or condensation reactions . Optimization may involve solvent selection (e.g., ethanol vs. methanol), catalyst use (e.g., H₂SO₄ for cyclization), and temperature control (reflux vs. room temperature) to improve yields .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

  • ¹H/¹³C-NMR : To verify substituent positions and aromatic proton environments.
  • LC-MS : For molecular weight confirmation and purity assessment.
  • Elemental Analysis : To validate empirical formulas (e.g., C₁₅H₁₂ClN₅S) .
  • FT-IR : To identify functional groups like -SH (thiol) and -NH (amine) .

Q. How should stability and storage conditions be managed to ensure experimental reproducibility?

The compound is sensitive to light, moisture, and oxidation. Recommended practices include:

  • Storage in amber vials at -20°C under inert gas (N₂/Ar).
  • Use of desiccants (e.g., silica gel) in storage containers.
  • Regular purity checks via TLC or HPLC to detect degradation .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory bioactivity data across structural analogs?

Contradictions often arise from substituent effects (e.g., electron-withdrawing groups like -Cl vs. electron-donating groups like -OCH₃). Systematic approaches include:

  • SAR Studies : Compare analogs with controlled substitutions (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to isolate pharmacophore contributions .
  • Dose-Response Analysis : Evaluate activity across concentrations to rule out assay-specific variability .
  • Computational Modeling : Use molecular docking to predict binding affinities (e.g., targeting 15-lipoxygenase for anti-inflammatory activity) .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic profiles?

  • ADME Prediction : Tools like SwissADME assess parameters like logP (lipophilicity) and bioavailability to prioritize derivatives with optimal solubility and permeability .
  • Molecular Dynamics Simulations : Study interactions with biological targets (e.g., fungal CYP51 for antifungals) to refine steric and electronic properties .
  • QSAR Models : Correlate substituent descriptors (e.g., Hammett constants) with activity to guide synthetic priorities .

Q. What experimental designs are recommended for evaluating antimicrobial activity while minimizing false positives?

  • Dual Assay Systems : Combine agar diffusion (qualitative) and microbroth dilution (quantitative MIC/MBC determination).
  • Positive Controls : Use standard antibiotics (e.g., ciprofloxacin for bacteria) to validate assay conditions.
  • Cytotoxicity Screening : Test against mammalian cell lines (e.g., HEK293) to ensure selectivity .

Methodological Challenges and Solutions

Q. How can researchers address low yields during the final functionalization step?

  • Catalyst Screening : Test alternatives like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂).
  • Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency .
  • Protecting Group Chemistry : Temporarily block reactive sites (e.g., -SH) during intermediate steps .

Q. What approaches validate the mechanism of action in cellular assays?

  • Enzyme Inhibition Assays : Directly measure target inhibition (e.g., dihydrofolate reductase for antifolates).
  • Gene Knockdown Models : Use siRNA to silence putative targets and assess activity loss.
  • Metabolomic Profiling : Track downstream metabolic changes (e.g., ROS levels for antioxidants) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.